Antimony(V) sulfide

Übersicht

Beschreibung

Synthesis Analysis

The hydrothermal method has been widely used for the synthesis of novel antimony sulfides, including two-dimensional structures and complexes with unique molecular arrangements. For instance, a novel antimony sulfide, [C4H10N]2[Sb8S13]·0.15H2O, was synthesized under hydrothermal conditions, revealing a structure with centrosymmetric Sb16S264- planar clusters connected through edge-sharing and corner-sharing SbS3 pyramids (Ko et al., 1996). Additionally, atomic layer deposition has been employed to obtain antimony oxide and sulfide, offering chemically pure and stoichiometric thin films and enabling the creation of nanostructures with large aspect ratios (Yang et al., 2009).

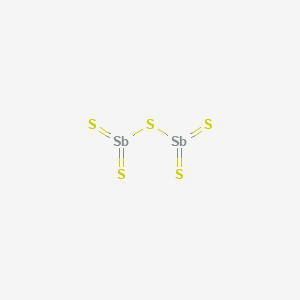

Molecular Structure Analysis

The molecular structure of antimony(V) sulfide has been extensively studied, revealing diverse arrangements. For example, antimony sulfides incorporating macrocyclic tetramine showed a novel three-dimensional Sb4S7(2-) framework, indicating the versatility of antimony sulfide structures in accommodating different chemical environments and acting as templates for further chemical modifications (Powell et al., 2006).

Chemical Reactions and Properties

Antimony(V) sulfide participates in various chemical reactions, including those in hydrothermal solutions. Studies have shown that antimony(V) sulfide complexes may be stable under alkaline conditions in hydrothermal ore solutions, with X-ray absorption fine structure spectra indicating the existence of aqueous polyatomic clusters at higher temperatures (Sherman et al., 2000).

Physical Properties Analysis

Antimony(V) sulfide's physical properties, such as its high optical absorption coefficient and near-optimal energy gap, make it an attractive material for photovoltaic applications. Quantum dot-sensitized solar cells fabricated from Pb5Sb8S17 nanoparticles, a ternary antimony sulfide, exhibited a power conversion efficiency of over 4%, highlighting its potential as a solar absorber material (Chang et al., 2016).

Chemical Properties Analysis

The chemical behavior of antimony(V) sulfide in natural waters, particularly its speciation and reactivity, has been a subject of interest. It has been found that antimony(V) can be reduced to antimony(III) by dissolved sulfide under anoxic conditions, a transformation that could influence its mobility and bioavailability in environmental settings (Polack et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antimony(V) sulfide's environmental occurrence and reactivity:

- Antimony is naturally present in various environmental matrices, with Antimony(V) being the dominant form under oxic conditions. Its low reactivity in soils and significant airborne supply to aquatic and terrestrial systems are noteworthy (Filella, Belzile, & Chen, 2002).

Antimony(V) sulfide in water treatment:

- It is demonstrated that sulfate-reducing bacteria can convert sulfate ions in antimony mine drainage into sulfides, which reduce Antimony(V) to Antimony(III) and form stibnite (Sb_2S_3) precipitate (Wang et al., 2013).

Behavior under anoxic conditions:

- Antimony(V) can be reduced to the more toxic Antimony(III) by dissolved sulfide under controlled anoxic conditions, suggesting environmental concerns in eutrophic lakes and sediment porewaters (Polack, Chen, & Belzile, 2009).

Antimony transport in hydrothermal solutions:

- Antimony(V) sulfide complexes are stable under alkaline, reducing conditions commonly found in hydrothermal ore solutions. These findings are crucial for understanding Antimony(V) behavior in such environments (Sherman, Ragnarsdóttir, & Oelkers, 2000).

Antimony sequestration in sediments:

- Antimony can be trapped in wetland sediments by reduced sulfur, highlighting its environmental implications for antimony-contaminated wetlands (Bennett et al., 2017).

Applications in solar energy and electronics:

- Antimony sulfide finds applications in solar cells, thermoelectric devices, and other electronic components due to its environmentally benign nature and suitable physical properties (Murtaza et al., 2015).

Speciation in alkaline sulfide solutions:

- The study reveals new complexes of Antimony that may control its behavior in many reducing environments, which is significant for understanding its environmental chemistry (Helz, Valerio, & Capps, 2002).

Safety And Hazards

Zukünftige Richtungen

There has been increasing interest in the use of inorganic nanoparticles in different health materials or industrial products such as antimicrobials, catalysts, lubricants, and microelectronics instruments . Antimony(V) sulfide-based nanomaterials have gradually become a research focus due to their high theoretical specific capacity, good thermal stability, simple preparation, and low price .

Eigenschaften

IUPAC Name |

[bis(sulfanylidene)-λ5-stibanyl]sulfanyl-bis(sulfanylidene)-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5S.2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKVREKQVQREQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Sb](=S)S[Sb](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S5Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046583 | |

| Record name | Antimony(V) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-yellow odorless solid; [Merck Index] | |

| Record name | Antimony pentasulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Antimony pentasulfide | |

CAS RN |

1315-04-4 | |

| Record name | Antimony pentasulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony sulfide (Sb2S5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony(V) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diantimony pentasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)

![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)